![molecular formula C19H24FN3O2 B5648394 1-(4-fluoro-3-methoxybenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5648394.png)
1-(4-fluoro-3-methoxybenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, combining different chemical groups to form complex structures. For instance, compounds with similar structures have been synthesized using click chemistry approaches, starting from specific halogenated benzisoxazoles and employing nucleophilic substitution reactions, protection and deprotection steps, and condensation reactions [Govindhan et al., 2017; Prasad et al., 2018]. These methods are indicative of the complex nature of synthesizing such molecules, involving careful planning and execution of chemical reactions to achieve the desired product.
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic characterization and X-ray diffraction studies, are crucial for confirming the structure of synthesized compounds. Techniques such as IR, NMR, MS, and single crystal XRD analysis provide detailed information about the molecular configuration, bond lengths, angles, and intermolecular interactions [Govindhan et al., 2017]. Hirshfeld surface analysis further helps in understanding the intercontacts within the crystal structure, offering insights into the compound's stability and potential reactivity.
Chemical Reactions and Properties
The reactivity of such compounds with biological molecules, such as proteins, can be explored through binding analysis and molecular docking studies. These studies provide insights into how the compound interacts at the molecular level, potentially leading to pharmacological activities or other chemical properties useful in research and drug development [Govindhan et al., 2017].
Physical Properties Analysis
Physical properties such as thermal stability, solubility, and crystallization behavior are determined through techniques like TGA, DSC, and XRD analysis. These properties are essential for understanding the compound's behavior under different conditions, which is crucial for its handling and application in various scientific and industrial processes [Govindhan et al., 2017].
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the compound's molecular structure. The presence of specific functional groups, such as fluorophenyl rings or imidazolyl piperidines, can significantly affect these properties, determining the compound's suitability for various applications, including as potential pharmacological agents [Govindhan et al., 2017; Prasad et al., 2018].
properties
IUPAC Name |
(4-fluoro-3-methoxyphenyl)-[3-(1-propan-2-ylimidazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-13(2)23-10-8-21-18(23)15-5-4-9-22(12-15)19(24)14-6-7-16(20)17(11-14)25-3/h6-8,10-11,13,15H,4-5,9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUTZVRXQIHGJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1C2CCCN(C2)C(=O)C3=CC(=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluoro-3-methoxybenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine |
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